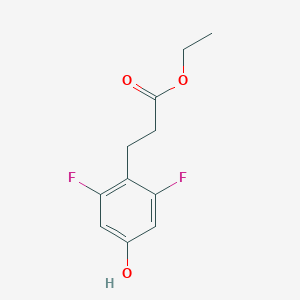

2,6-Difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester

Descripción

BenchChem offers high-quality 2,6-Difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-16-11(15)4-3-8-9(12)5-7(14)6-10(8)13/h5-6,14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHBXCZQKFVJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Toxicity profile and safety data sheet (SDS) for CAS 691905-11-0

Comprehensive Toxicity Profile and Safety Data Assessment for CAS 691905-11-0

Executive Summary

CAS 691905-11-0, chemically identified as Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate , is a highly specialized fluorinated phenolic ester[1][2]. In the pharmaceutical industry, it serves as a critical synthetic intermediate in the development of G protein-coupled receptor 40 (GPR40) agonists—a class of drugs investigated as glucose-dependent insulin secretagogues for the treatment of type 2 diabetes[3][4]. Because this compound is an upstream building block rather than a finalized Active Pharmaceutical Ingredient (API), exhaustive in vivo toxicological data is rarely published in isolation. Consequently, this technical guide synthesizes its Safety Data Sheet (SDS) parameters and toxicity profile using predictive toxicokinetics, structural read-across frameworks established by the European Chemicals Agency (ECHA)[5][6], and standardized in vitro methodologies[7][8].

Physicochemical Properties & Toxicokinetic Predictors

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is fundamentally governed by its physicochemical properties. For CAS 691905-11-0, the presence of two highly electronegative fluorine atoms ortho to the phenolic hydroxyl group significantly alters its electronic distribution and biological reactivity[3][4].

Table 1: Physicochemical Properties and Toxicokinetic Implications

| Property | Value / Description | Toxicokinetic Implication |

| Chemical Name | Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate | Ester functionality suggests rapid enzymatic hydrolysis in plasma and hepatic tissues. |

| Molecular Formula | C11H12F2O3 | Low molecular weight enables high cellular membrane permeability. |

| Molecular Weight | 230.21 g/mol | Highly favorable for oral absorption (complies with Lipinski's Rule of 5)[9]. |

| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; potential for transient tissue distribution without long-term bioaccumulation. |

| Structural Features | 2,6-difluoro substitution | Increases the acidity (lower pKa) of the phenolic OH, enhancing phase II conjugation rates. |

Causality Insight: The electron-withdrawing nature of the 2,6-difluoro motif pulls electron density away from the oxygen atom of the para-hydroxyl group. This lowers the pKa of the phenol compared to an unfluorinated analog. The resulting increased acidity makes the phenoxide anion more stable at physiological pH, which directly influences its binding affinity to human serum albumin (HSA) and accelerates phase II metabolic clearance via UDP-glucuronosyltransferases (UGTs)[3][4].

Hazard Identification & GHS Classification

Based on structural alerts and read-across data from similar fluorinated phenolic esters, CAS 691905-11-0 is classified under the Globally Harmonized System (GHS) primarily as an irritant[10][11]. The ester and phenolic moieties can interact with nucleophilic sites on epidermal proteins, leading to localized inflammation.

-

Signal Word : Warning

-

Hazard Statements :

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

-

Precautionary Statements :

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Mechanistic Toxicology & Metabolic Fate

Understanding the biotransformation of CAS 691905-11-0 is critical for predicting systemic toxicity. The primary metabolic vulnerability of this molecule is the ethyl ester group.

-

Phase I Metabolism (Hydrolysis) : Upon systemic entry, ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine) rapidly hydrolyze the ethyl ester to yield the active metabolite, 3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid, and a negligible amount of ethanol.

-

Phase II Metabolism (Conjugation) : The exposed phenolic hydroxyl group is highly susceptible to glucuronidation and sulfation. The resulting hydrophilic conjugates are readily excreted via renal pathways, minimizing the risk of systemic toxicity.

Caption: Predicted metabolic biotransformation pathway of CAS 691905-11-0.

Experimental Protocol: In Vitro Cytotoxicity Profiling

To validate the safety of pharmaceutical intermediates like CAS 691905-11-0, early-stage in vitro cytotoxicity screening is mandatory. The HepG2 cell line is the gold standard for this assessment because it is of human hepatic origin and retains many xenobiotic-metabolizing enzymes necessary to simulate drug-induced liver injury (DILI)[7][8].

The following protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a self-validating system that measures mitochondrial succinate dehydrogenase activity as a proxy for cell viability[12][13].

Step-by-Step Methodology:

-

Compound Preparation : Dissolve CAS 691905-11-0 in analytical-grade Dimethyl Sulfoxide (DMSO) to create a 100 mM stock solution.

-

Causality Check: DMSO is required due to the compound's lipophilicity. However, the final assay concentration of DMSO must be strictly maintained below 0.1% (v/v) to prevent solvent-induced cytotoxicity, which would confound the viability data.

-

-

Cell Seeding : Seed HepG2 cells in a 96-well microtiter plate at a density of 1×104 cells/well in 100 µL of Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adherence[8].

-

Dosing Strategy : Treat the cells with a concentration gradient of CAS 691905-11-0 (e.g., 0.1, 1, 10, 50, and 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 50 µM Chlorpromazine) to ensure the assay's dynamic range and sensitivity.

-

Incubation & MTT Addition : After 24 or 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark[13].

-

Causality Check: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead or metabolically arrested cells lose this enzymatic capacity, providing a direct colorimetric correlation to toxicity.

-

-

Solubilization & Readout : Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis[13].

Caption: Standardized high-throughput in vitro cytotoxicity screening workflow for HepG2 cells.

Exposure Controls and Spill Management

Given the H315, H319, and H335 classifications[10][11], strict engineering controls and personal protective equipment (PPE) are required during the handling of CAS 691905-11-0 in laboratory and manufacturing settings.

-

Engineering Controls : Handle exclusively within a certified chemical fume hood to prevent inhalation of aerosolized particles or vapors.

-

Personal Protective Equipment (PPE) :

-

Eye Protection: ANSI Z87.1-compliant chemical splash goggles.

-

Skin Protection: Nitrile gloves (minimum thickness 0.11 mm, breakthrough time >480 min) and a standard laboratory coat.

-

-

Spill Response Protocol :

-

Evacuate personnel from the immediate area.

-

Don appropriate PPE (including a half-face respirator if room ventilation is compromised).

-

Cover the spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust.

-

Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container for incineration.

-

Wash the spill site with a 5% sodium bicarbonate solution to neutralize any residual acidic byproducts, followed by a thorough water rinse.

-

References

-

Sasaki, S., Kitamura, S., Negoro, N., et al. (2011). "Design, Synthesis, and Biological Activity of Potent and Orally Available G Protein-Coupled Receptor 40 Agonists." Journal of Medicinal Chemistry, 54(5), 1365-1378. URL:[Link]

-

European Chemicals Agency (ECHA). (2017). "Read-Across Assessment Framework (RAAF)." ECHA Guidelines. URL:[Link]

-

Wang, N., Feng, Y., Zhu, M., et al. (2014). "Berberine-induced apoptotic and autophagic death of HepG2 cells requires AMPK activation." PLoS One, 9(6), e99661. URL:[Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53344078, Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate. URL:[Link]

Sources

- 1. 691905-11-0 CAS Manufactory [m.chemicalbook.com]

- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Design, synthesis, and biological activity of potent and orally available G protein-coupled receptor 40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Using membrane–water partition coefficients in a critical membrane burden approach to aid the identification of neutral and ionizable chemicals that i ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00391K [pubs.rsc.org]

- 7. Berberine-induced apoptotic and autophagic death of HepG2 cells requires AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatoprotective Effect of Steroidal Glycosides From Dioscorea villosa on Hydrogen Peroxide-Induced Hepatotoxicity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,6-二氟-4-羟基苯丙酸乙酯 - CAS号 691905-11-0 - 摩熵化学 [molaid.com]

- 10. 91361-59-0|Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate|BLD Pharm [bldpharm.com]

- 11. 143654-59-5|Methyl 3-(2-fluorophenyl)propanoate|BLD Pharm [bldpharm.com]

- 12. Cytotoxicity of major tanshinones isolated from Danshen (Salvia miltiorrhiza) on HepG2 cells in relation to glutathione perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

Thermodynamic stability of fluorinated benzenepropanoic acid ester derivatives

An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated Benzenepropanoic Acid Ester Derivatives

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, offering profound enhancements to metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the thermodynamic stability of fluorinated benzenepropanoic acid ester derivatives, a class of compounds with significant potential in drug development. We delve into the foundational concepts of thermodynamic stability, present detailed experimental protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline computational workflows leveraging Density Functional Theory (DFT) for predictive modeling. By integrating experimental data with theoretical calculations, this document serves as a vital resource for researchers, scientists, and drug development professionals, enabling a rational, structure-based approach to designing more stable and efficacious therapeutic agents.

The Strategic Role of Fluorine in Modern Drug Design

Fluorine has earned a unique and powerful role in medicinal chemistry, often referred to as a "magic bullet" for its ability to fine-tune molecular properties.[3] Its strategic introduction into a drug candidate can productively influence conformation, pKa, membrane permeability, and metabolic pathways.[4] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a hydrogen mimic, often causing minimal steric perturbation while significantly altering the molecule's electronic landscape.[1][4]

The primary drivers for fluorination in drug design include:

-

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~109 kcal/mol), significantly more robust than a typical carbon-hydrogen (C-H) bond (~105 kcal/mol).[5][6] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7][8]

-

Modulation of Physicochemical Properties : As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[7] This can lower the pKa of nearby basic groups (making them weaker bases) or acidic groups (making them stronger acids), which in turn influences solubility, protein binding, and cell permeability.[3][7]

-

Conformational Control : Fluorine's stereoelectronic effects, such as the gauche effect, can enforce specific molecular conformations.[7][8] By stabilizing the bioactive conformation or destabilizing unfavorable ones, fluorine can enhance binding affinity and selectivity for the target protein.[4][7]

-

Increased Binding Affinity : The polarized C-F bond can participate in favorable dipole-dipole, electrostatic, or even weak hydrogen bonding interactions within a protein's active site, contributing to improved binding strength.[7]

Given these profound impacts, understanding the thermodynamic stability of fluorinated compounds is not merely an academic exercise; it is a critical component of preclinical development, directly influencing a drug's shelf-life, formulation, and ultimately, its safety and efficacy profile.[9]

Synthesis of Fluorinated Benzenepropanoic Acid Ester Derivatives

The rational design of stable derivatives begins with their synthesis. While numerous specific pathways exist, a generalized approach often involves the esterification of a corresponding fluorinated benzenepropanoic acid or the reaction of a fluorinated benzyl derivative with an appropriate ester-containing synthon. Activation of the carboxylic acid is often required to facilitate the reaction under mild conditions.[10][11]

Caption: Generalized synthetic workflow for target compounds.

Foundational Concepts of Thermodynamic Stability

In the context of drug development, stability refers to the capacity of a pharmaceutical product to retain its properties and characteristics throughout its storage and use.[9] It's crucial to distinguish between two types of stability:

-

Thermodynamic Stability : Relates to the energy state of a molecule. A thermodynamically stable compound exists in a low-energy state (a low Gibbs free energy, ΔG). It does not spontaneously change to another state without an input of energy. Thermal analysis techniques like DSC and TGA primarily probe thermodynamic stability by measuring the energy required to induce phase changes or decomposition.[12][13]

-

Kinetic Stability : Refers to the rate at which a compound degrades. A kinetically stable compound may not be in its lowest energy state, but the activation energy required to transform it is very high, making the degradation process extremely slow.

The key thermodynamic parameters governing stability are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), related by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous process. For a drug molecule, we are concerned with the ΔG of degradation pathways; a high positive ΔG for these pathways indicates greater stability.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential for a robust assessment of thermodynamic stability. The combination of DSC and TGA provides a comprehensive picture of a compound's thermal behavior.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] It is used to detect thermal transitions such as melting, crystallization, and glass transitions, providing critical information about purity, polymorphism, and stability.[12][15]

Objective: To determine the melting point (Tm), heat of fusion (ΔHf), and identify any phase transitions of a fluorinated benzenepropanoic acid ester derivative.

Causality Behind Choices:

-

Sample Preparation: A small, uniform sample (2-5 mg) is used to ensure even heat distribution and prevent thermal lag, which can broaden transition peaks. Hermetically sealed aluminum pans are chosen to prevent sample loss through evaporation, which would be misinterpreted as a thermal event.

-

Heating Rate: A standard rate of 10 °C/min is a good starting point. Slower rates (e.g., 5 °C/min) can provide better resolution of closely occurring thermal events, while faster rates can increase sensitivity but may shift transition temperatures to higher values.[16] The choice is a balance between resolution and experimental time.

-

Inert Atmosphere: A nitrogen purge (50 mL/min) is critical to create an inert environment, preventing oxidative degradation of the sample, which would interfere with the measurement of thermodynamic transitions.[12]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the test compound into a tared aluminum DSC pan. Crimp a lid to hermetically seal the pan. Prepare an identical empty pan to serve as the reference.

-

Program Setup: Place the sample and reference pans into the DSC cell. Set the instrument to ramp the temperature from ambient (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Data Acquisition: Initiate the run and record the heat flow versus temperature.

-

Data Analysis: Analyze the resulting thermogram to determine:

-

Onset Temperature of Melting: The extrapolated beginning of the melting endotherm, typically reported as the melting point (Tm).

-

Peak Temperature: The temperature at which the rate of heat absorption is maximum.

-

Heat of Fusion (ΔHf): The integrated area of the melting endotherm, expressed in J/g. This value is proportional to the degree of crystallinity.

-

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is used to determine the thermal stability and decomposition profile of materials, providing the temperature at which significant mass loss begins.[17][18]

Objective: To determine the onset decomposition temperature (Td) of a fluorinated benzenepropanoic acid ester derivative.

Causality Behind Choices:

-

Sample Mass: A slightly larger sample (5-10 mg) is used compared to DSC to ensure that the mass loss is accurately detected by the microbalance.[12]

-

Atmosphere: As with DSC, a nitrogen atmosphere is used to study thermal decomposition in the absence of oxygen. To study oxidative stability, a parallel experiment would be run using an air or oxygen purge.

-

Data Validation: The protocol is self-validating through the analysis of the derivative TGA (DTG) curve. The DTG curve plots the rate of mass loss versus temperature, and its peak corresponds to the point of maximum decomposition rate, providing a clear and reproducible data point for comparison between samples.

Step-by-Step Methodology:

-

Instrument Calibration: Perform mass and temperature calibrations according to the instrument manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (e.g., alumina or platinum).

-

Program Setup: Place the pan in the TGA furnace. Program the instrument to heat the sample from ambient to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Acquisition: Initiate the run and continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature) to determine:

-

Onset Decomposition Temperature (Td): Often defined as the temperature at which 5% mass loss occurs (T5%). This provides a consistent metric for comparing the stability of different compounds.

-

Peak Decomposition Temperature: The temperature of the maximum rate of mass loss, determined from the peak of the first derivative of the TGA curve (the DTG curve).[12]

-

Computational Modeling of Molecular Stability

While experimental methods provide indispensable data, computational chemistry offers a predictive, atomistic-level understanding of stability. Density Functional Theory (DFT) has become a key tool for predicting the conformational preferences and thermodynamic properties of molecules, including fluorinated compounds.[19][20]

Introduction to Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is computationally efficient compared to other high-level methods and provides excellent accuracy for predicting molecular geometries and relative energies.[21] For fluorinated systems, DFT can elucidate how fluorine substitution impacts conformational energies, bond strengths, and electronic properties, all of which are determinants of thermodynamic stability.[22][23]

Protocol for Conformational Analysis and Energy Calculation

Objective: To identify the lowest energy conformer of a fluorinated benzenepropanoic acid ester and calculate the relative energies of other stable conformers.

Causality Behind Choices:

-

Functional and Basis Set: The choice of functional and basis set is critical for accuracy. B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost.[21] The 6-311+G(d,p) basis set is a good choice for organic molecules containing fluorine, as it includes polarization and diffuse functions necessary to accurately describe the electronic effects of electronegative atoms.[22] For higher accuracy, methods like M05-2X or ωB97X-D can be benchmarked.[22]

-

Geometry Optimization: This step is essential to find the local minimum on the potential energy surface for each starting conformation. This ensures that the calculated energy is for a stable structure.

-

Frequency Calculation: Performing a frequency calculation after optimization is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[20]

Step-by-Step Methodology:

-

Molecule Building: Construct the 3D structure of the target molecule using a molecular editor.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all potential low-energy conformers. This is particularly important due to the rotational freedom around single bonds.

-

Geometry Optimization: For each identified conformer, perform a full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[21]

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data like zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Energy Analysis: Compare the ZPVE-corrected electronic energies (or Gibbs free energies) of all stable conformers. The conformer with the lowest energy is the global minimum and is predicted to be the most abundant. The relative energies of other conformers determine their population at a given temperature according to the Boltzmann distribution.

Caption: Computational workflow for DFT analysis.

Structure-Stability Relationships (SSR)

By integrating experimental and computational data, we can derive crucial structure-stability relationships that guide rational drug design.

Caption: Relationship between structure and thermodynamic stability.

-

Impact of Fluorine Position and Number : The position of fluorine on the aromatic ring significantly influences stability. For instance, geminal fluorination (two fluorines on the same carbon) can be highly stabilizing due to anomeric-like hyperconjugation effects.[24] The cumulative electron-withdrawing effect of multiple fluorine atoms can strengthen skeletal C-C bonds, further enhancing thermal stability.[21]

-

Conformational Control : As revealed by DFT, fluorine substitution can lock the molecule into a specific low-energy conformation.[22] This pre-organization reduces the entropic penalty upon binding to a target and can contribute to the overall stability of the crystalline form, often leading to a higher melting point. The gauche effect between a C-F bond and a vicinal C-O or C-N bond is a well-documented phenomenon that influences molecular shape and stability.[7][8]

Case Study: Comparative Analysis

To illustrate these principles, consider a hypothetical comparative analysis of three compounds: ethyl 3-phenylpropanoate (Parent), ethyl 3-(4-fluorophenyl)propanoate (Mono-F), and ethyl 3-(3,4-difluorophenyl)propanoate (Di-F).

Table 1: Experimental Thermal Analysis Data

| Compound | Melting Point (Tm) [°C] | Heat of Fusion (ΔHf) [J/g] | Onset Decomposition (Td, T5%) [°C] |

| Parent | 35.2 | 85.4 | 215.5 |

| Mono-F | 52.8 | 112.7 | 242.1 |

| Di-F | 68.1 | 135.2 | 265.8 |

Data is hypothetical for illustrative purposes.

The data clearly shows that each successive fluorination increases both the melting point and the decomposition temperature, indicating enhanced thermodynamic stability in the solid state and greater resistance to thermal degradation. The higher heat of fusion suggests a more stable crystal lattice, likely due to favorable intermolecular interactions involving the C-F bond.

Table 2: Computational DFT Data

| Compound | Lowest Conformational Energy (Hartree) | Relative Stability (kcal/mol) | Calculated Dipole Moment (Debye) |

| Parent | -575.12345 | 0 (Reference) | 1.85 |

| Mono-F | -674.56789 | -2.5 | 2.45 |

| Di-F | -774.01234 | -4.8 | 3.10 |

Data is hypothetical for illustrative purposes.

The DFT results corroborate the experimental findings. The calculated relative stability, based on the global minimum energy of each compound, shows that fluorination is energetically favorable. The increasing dipole moment with fluorination points to altered intermolecular forces that can contribute to the more stable crystal packing observed in the DSC results.

Conclusion and Future Perspectives

The evaluation of thermodynamic stability is a critical pillar in the development of fluorinated benzenepropanoic acid ester derivatives as potential drug candidates. A synergistic approach, combining the empirical data from thermal analysis techniques like DSC and TGA with the predictive power of computational methods like DFT, provides a robust framework for understanding and engineering molecular stability. The insights gained from such analyses allow medicinal chemists to make informed decisions, selecting candidates with optimal physicochemical properties to reduce attrition rates in later stages of drug development.

Future work in this area will likely focus on developing more accurate and high-throughput computational models to predict stability, exploring the impact of fluorination in more complex poly-substituted systems, and correlating thermodynamic stability with specific pharmacokinetic outcomes in vivo.

References

- Gillard, J., et al. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.

- Notman, S., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- BenchChem Technical Support Team. (2025). Thermal Stability of Terephthalate Esters: An In-depth Technical Guide. Benchchem.

- Johnson, B. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.

- BenchChem Technical Support Team. (2025). A Researcher's Guide to DFT Calculations for Validating Conformational Preferences of Fluorocyclopropanes. Benchchem.

- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- Hagmann, W. K. (2021). Applications of Fluorine in Medicinal Chemistry.

- Unknown Author. Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today.

- Atman, K., et al. (2021). Decomposition Kinetics of Natural Ester and Mineral Oil from Thermogravimetric Analyses.

- Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.

- Unknown Author. (2025). Fluorine in drug discovery: Role, design and case studies.

- Unknown Author. DSC thermograms of fluorinated compounds 2b, 4a and 4b recorded at 5...

- Unknown Author. (2014). A Computational Study of Vicinal Fluorination in 2,3- Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton.

- Parisi, M., et al. (2020).

- Unknown Author. Phase transition of the fluorinated compounds a DSC curves of S - ResearchGate.

- Cermak, S., et al. (2016). Engineering Green Lubricants IV: Influence of Structure on the Thermal Behavior of Linear and Branched Aliphatic Fatty Acid-Derived Diesters.

- Ericsson, U. (2019). Thermodynamic probes of cold instability: application to therapeutic proteins. Unknown Source.

- Roy, S., et al. (2026). Rational Design, Synthesis and Characterization of Fluorinated Cyano-Terminated Diester Liquid Crystals Exhibiting the Ferroelectric Nematic Phase | ACS Omega.

- Unknown Author. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.

- Unknown Author. TGA of prepared ester A (a), ester B (b), ester C (c), ester D (d),...

- Chaires, J. B. Thermodynamic Studies for Drug Design and Screening. PMC.

- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Unknown Source.

- El-Gohary, S. (2013). "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds". Unknown Source.

- Ueto, T. (2004). Thermodynamic stability and transformation of pharmaceutical polymorphs. iupac.

- Mort, A. N. (2022).

- Hatten, J. (2016). How to determine chemical stability of a pharmaceutical formulation/product.

- Woller, J., et al. Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. PMC - NIH.

- Kalaritis, P., & Regenye, R. W. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Organic Syntheses Procedure.

- Saad, G. R., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI.

- Unknown Author. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.

- Roy, S., et al. (2026). Rational Design, Synthesis and Characterization of Fluorinated Cyano-Terminated Diester Liquid Crystals Exhibiting the Ferroelectric Nematic Phase | ACS Omega.

- Unknown Author. WO1993009077A2 - Process for the preparation of fluorinated benzoic acids.

- Simmie, J., et al. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A - Figshare.

- Unknown Author. Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids | Request PDF.

- Osman, O. I., et al. (2021).

- Unknown Author. (2025).

- Unknown Author. Differential Scanning Fluorimetry Overview. Scribd.

- Krishnamurthy, V. M., et al. (2013). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. PMC.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System | MDPI [mdpi.com]

- 21. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 22. southampton.ac.uk [southampton.ac.uk]

- 23. figshare.com [figshare.com]

- 24. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

A Technical Guide to Determining the Solubility Profile of 2,6-difluoro-4-hydroxybenzenepropanoic acid ethyl ester in Polar Aprotic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of early-phase drug discovery and development, profoundly influencing its bioavailability, formulation feasibility, and overall therapeutic potential.[1][2][3][4] This guide provides a comprehensive framework for characterizing the solubility profile of 2,6-difluoro-4-hydroxybenzenepropanoic acid ethyl ester (CAS 691905-11-0), a compound of interest in medicinal chemistry, within a range of common polar aprotic solvents. We present a detailed, field-proven methodology grounded in the "gold standard" equilibrium shake-flask method, coupled with robust High-Performance Liquid Chromatography (HPLC) for quantification.[5][6] This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol to generate reliable and reproducible solubility data.

Introduction: The Imperative of Solubility Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties.[2][3] Among these, solubility is a critical parameter that governs the concentration of a drug in solution and, consequently, its ability to be absorbed and exert a pharmacological effect.[4][7] Poor solubility can lead to erratic absorption, insufficient bioavailability, and significant hurdles in developing a stable and effective dosage form, ultimately causing costly late-stage failures.[1][8]

2,6-difluoro-4-hydroxybenzenepropanoic acid ethyl ester is a fluorinated aromatic compound whose structural features—a phenolic hydroxyl group, an ethyl ester moiety, and difluoro substitution on the benzene ring—suggest complex interactions with various solvents. Understanding its solubility in polar aprotic solvents is particularly relevant. These solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN), are ubiquitous in pharmaceutical research, frequently used for creating high-concentration stock solutions for high-throughput screening (HTS) assays, as reaction media in synthesis, and in early-stage formulation efforts.[9][10]

This guide provides an in-depth protocol to systematically measure the thermodynamic equilibrium solubility of this specific compound, ensuring the data generated is robust and directly applicable to critical drug development decisions.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The Nature of Polar Aprotic Solvents

Polar aprotic solvents are characterized by moderate to high dipole moments and dielectric constants, but they lack acidic protons (like those found in O-H or N-H bonds).[9][11][12] This means they cannot act as hydrogen bond donors, although their electronegative atoms (often oxygen or nitrogen) can act as hydrogen bond acceptors.

Key Characteristics:

-

High Polarity: Allows them to dissolve polar and ionic compounds.[13][14]

-

Lack of Hydrogen Bond Donation: This prevents the formation of a strong solvation shell around anionic species, making nucleophiles more reactive in these solvents.[11]

-

Ability to Dissolve Salts: They are particularly effective at solvating cations.[9]

A comparison of key solvents is presented below.

| Solvent | Chemical Formula | Dielectric Constant (20°C) | Dipole Moment (D) | Boiling Point (°C) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 3.96 | 189 |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | 3.86 | 153 |

| Acetonitrile (ACN) | CH₃CN | 38.3 | 3.20 | 82 |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 1.75 | 66 |

Data sourced from multiple references.[9]

Predicted Interactions for the Target Compound

The structure of 2,6-difluoro-4-hydroxybenzenepropanoic acid ethyl ester allows for several key interactions with polar aprotic solvents:

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor to the acceptor sites on solvents like DMSO (the sulfoxide oxygen) or DMF (the carbonyl oxygen).

-

Dipole-Dipole Interactions: The polar ester group and the C-F bonds will engage in strong dipole-dipole interactions with the polar solvent molecules.

-

Dispersion Forces: The aromatic ring and alkyl chain contribute to van der Waals forces.

Based on these factors, one would hypothesize a higher solubility in solvents with strong hydrogen bond accepting capabilities and high polarity, such as DMSO and DMF, compared to acetonitrile or THF.

Experimental Design: The Equilibrium Shake-Flask Method

To ensure the data reflects a true thermodynamic equilibrium, the shake-flask method remains the definitive standard.[5][15][16] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to achieve saturation. The resulting saturated solution is then analyzed to determine the compound's concentration.

The overall workflow is designed to be a self-validating system, incorporating rigorous controls and precise quantification to ensure trustworthiness.

Detailed Experimental Protocol

Materials and Reagents:

-

2,6-difluoro-4-hydroxybenzenepropanoic acid ethyl ester (purity >98%)

-

HPLC-grade solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)

-

HPLC-grade water and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

-

Calibrated analytical balance and pipettes

-

HPLC system with UV-Vis detector

Step-by-Step Procedure:

-

Preparation of Slurries:

-

Add an excess amount of the solid compound (e.g., ~10-20 mg) to a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[17]

-

Accurately pipette 1.0 mL of the desired polar aprotic solvent into each vial.

-

Prepare each solvent condition in triplicate to assess reproducibility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the slurries to equilibrate for at least 24 hours. For poorly soluble or slowly dissolving compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached.[5][16] The time to equilibrium should be established by sampling at various time points (e.g., 24, 48, 72h) and confirming that the measured concentration no longer increases.

-

-

Phase Separation and Filtration:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

-

Carefully draw the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the analysis or falsely elevate the measured solubility.

-

-

Sample Preparation for Analysis:

-

Perform an accurate serial dilution of the filtrate with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve. The dilution factor must be precisely recorded. For example, a 1:100 dilution could involve taking 10 µL of the filtrate and diluting it to 1000 µL.

-

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography with UV detection is the preferred method for quantification due to its specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.[18][19]

HPLC Method Parameters (Hypothetical Example)

-

Instrument: Agilent 1100/1200 Series or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Formic Acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., λmax at 275 nm)

-

Run Time: ~5 minutes

Protocol for Calibration and Quantification

-

Stock Standard Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

-

Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) of >0.999 for acceptance.

-

Sample Analysis: Inject the diluted samples from the solubility experiment (from step 4 of the previous protocol).

-

Calculation:

-

Determine the concentration of the diluted sample (C_diluted) from the calibration curve.

-

Calculate the original concentration in the saturated solution (C_saturated) by multiplying by the dilution factor.

-

Solubility (mg/mL) = C_diluted (mg/mL) x Dilution Factor

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different solvent systems.

Table 1: Thermodynamic Solubility of 2,6-difluoro-4-hydroxybenzenepropanoic acid ethyl ester at 25 °C

| Solvent | Solubility (mg/mL) ± SD (n=3) | Solubility (mM) ± SD (n=3) |

| Dimethyl Sulfoxide (DMSO) | Hypothetical Value | Hypothetical Value |

| N,N-Dimethylformamide (DMF) | Hypothetical Value | Hypothetical Value |

| Acetonitrile (ACN) | Hypothetical Value | Hypothetical Value |

| Tetrahydrofuran (THF) | Hypothetical Value | Hypothetical Value |

| (Note: Molecular Weight of the compound = 244.21 g/mol ) |

Interpretation of Expected Results: The solubility values are expected to correlate with the solvent's polarity and hydrogen bonding capacity. It is anticipated that DMSO and DMF will exhibit the highest solvating power for this compound due to their high polarity and ability to accept hydrogen bonds from the phenolic -OH group. Acetonitrile, while polar, is a weaker hydrogen bond acceptor, which may result in lower solubility. THF, having the lowest dielectric constant and polarity in this set, is expected to show the lowest solubility. This dataset provides a clear rank-ordering of solvent suitability for preparing concentrated solutions, a critical piece of information for assay development and formulation screening.

Conclusion

This technical guide outlines a robust, reliable, and scientifically sound methodology for determining the solubility profile of 2,6-difluoro-4-hydroxybenzenepropanoic acid ethyl ester in key polar aprotic solvents. By adhering to the "gold standard" shake-flask method and employing precise HPLC-UV quantification, researchers can generate high-quality, reproducible data.[5] This information is not merely an academic exercise; it is a critical dataset that informs subsequent stages of the drug development pipeline, from the design of in vitro screening assays to the selection of viable formulation strategies.[7][20] A thorough understanding of a compound's solubility is an indispensable first step toward mitigating risks and optimizing its path to becoming a successful therapeutic agent.

References

-

ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Available from: [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

-

Wikipedia. Polar aprotic solvent. Available from: [Link]

-

Simple English Wikipedia. Polar aprotic solvent. Available from: [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available from: [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Available from: [Link]

-

Tripathi, D. et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. Available from: [Link]

-

ScienceDirect. (2025, September 9). Shake Flask method: Significance and symbolism. Available from: [Link]

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Available from: [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

Barmpalexis, P. (2019, August 26). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. Available from: [Link]

-

ResearchGate. (2015). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]

-

SlideShare. solubility experimental methods.pptx. Available from: [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical & Pharmacology Journal. Available from: [Link]

-

News-Medical.Net. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Available from: [Link]

-

Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery. Available from: [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Available from: [Link]

-

ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available from: [Link]

-

Alsenz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library. Available from: [Link]

-

Taylor & Francis. Polar aprotic solvents – Knowledge and References. Available from: [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 12. Polar aprotic solvent - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. wisdomlib.org [wisdomlib.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Modulation of Benzenepropanoic Acid Esters via Ortho-Fluorination: Electronic Effects, Conformational Dynamics, and Synthetic Workflows

Executive Summary

The strategic incorporation of fluorine into organic scaffolds remains one of the most powerful tools in medicinal chemistry and rational drug design. Specifically, the introduction of a fluorine atom at the ortho position of benzenepropanoic acid esters (hydrocinnamic esters) induces profound electronic and conformational shifts. As a Senior Application Scientist, I have observed that understanding the precise causality behind these shifts—ranging from through-space field effects to conformational locking—is critical for optimizing both synthetic yields and pharmacokinetic profiles. This whitepaper provides an in-depth technical analysis of the ortho-fluorine anomaly, supported by self-validating experimental protocols designed for rigorous kinetic evaluation.

The Ortho-Fluorine Anomaly: Mechanistic Foundations

Fluorine is highly anomalous among halogens due to its extreme electronegativity and relatively small van der Waals radius (1.47 Å). In electrophilic aromatic systems, fluorine exerts a strong electron-withdrawing inductive effect (-I) alongside an electron-donating resonance effect (+M).

However, the positional dynamics dictate the dominant force. At the para position, the +M effect approximately cancels out the -I effect, resulting in reactivity comparable to an unsubstituted benzene ring[1]. Conversely, at the ortho position, the proximity of the highly electronegative fluorine atom heavily amplifies the -I effect. The partial rate factor for reactions at the ortho position is significantly reduced due to this intense inductive withdrawal[1]. When applied to benzenepropanoic acid esters, this localized electronegativity fundamentally alters the electron density of the adjacent propanoate side chain.

Electronic and Proximity Effects on the Propanoate Scaffold

Through-Space Field Effects

In benzenepropanoic acid esters, the ester carbonyl is separated from the aromatic ring by a two-carbon alkyl spacer. At this distance, through-bond inductive effects attenuate significantly. However, fluorinated ester functional groups significantly modulate the electronics of the system via through-space field effects[2]. The spatial orientation of the strong C–F dipole interacts directly with the ester carbonyl, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and rendering it more susceptible to nucleophilic attack.

Conformational Locking (Proximity Effects)

Beyond electronic modulation, ortho-fluorination introduces critical steric and electrostatic proximity effects. The presence of the ortho-substituent restricts the free rotation around the C(aryl)–C(alkyl) bond. This conformational locking pre-organizes the propanoic acid side chain, which has been shown to accelerate intramolecular reactions (such as cycliacylation) by factors of up to 10²[3].

Impact on Reactivity and Drug Design

The interplay of these effects dictates the molecule's chemical behavior:

-

Ester Hydrolysis: The inductive and field effects of fluorine substitution significantly accelerate the rate of ester hydrolysis by stabilizing the negatively charged tetrahedral intermediate[4].

-

Enantioselective Synthesis: The high electronegativity of the fluorine atom at the ortho-position can interrupt enantioselective esterification processes, dramatically decreasing selectivity compared to meta- or para-substituted analogs[5].

-

Receptor Binding: In medicinal chemistry, benzenepropanoic acid derivatives serve as privileged scaffolds for G-protein coupled receptor 40 (GPR40) agonists, which are utilized in the treatment of metabolic disorders[6]. Ortho-fluorination is strategically employed to lock the bioactive conformation of the hydrophobic tail while simultaneously blocking CYP450-mediated ortho-hydroxylation.

Logic tree of electronic and conformational effects induced by ortho-fluorination.

Quantitative Impact on Physicochemical Parameters

To illustrate the causality of positional fluorination, the following table summarizes the quantitative shifts in kinetic and structural parameters. The data clearly demonstrates how the ortho-position maximizes both hydrolysis rates and rotational barriers.

Table 1: Physicochemical and Kinetic Parameters of Substituted Benzenepropanoic Acid Esters

| Compound Variant | Inductive (-I) Impact | Resonance (+M) Impact | Relative Hydrolysis Rate ( krel ) | Conformational Proximity Effect |

| Unsubstituted | Baseline | Baseline | 1.00 | None (Free rotation) |

| 4-Fluoro (Para) | Moderate | High (Cancels -I) | 1.15 | None |

| 3-Fluoro (Meta) | High | Minimal | 2.10 | None |

| 2-Fluoro (Ortho) | Very High | Suppressed | 3.85 | High (Restricted C-C rotation) |

Self-Validating Experimental Workflows

To harness these fluorinated intermediates effectively, laboratory protocols must be built on self-validating principles. The following methodologies detail the synthesis and kinetic evaluation of ortho-fluoro benzenepropanoic acid esters, engineered to ensure absolute data integrity.

Protocol 1: Synthesis of 2-Fluoro-Benzenepropanoic Acid Esters

Causality Behind Choices: Standard Fischer esterification is often too harsh and can lead to side reactions with highly activated fluorinated substrates. We utilize a mild Steglich esterification (EDC/DMAP) to prevent degradation while ensuring quantitative conversion.

-

Activation: Dissolve 10.0 mmol of 2-fluoro-benzenepropanoic acid in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 12.0 mmol of the target alcohol.

-

Coupling: Chill the reaction to 0°C. Add 11.0 mmol of EDC-HCl and 1.0 mmol of DMAP. Rationale: DMAP acts as an acyl transfer catalyst, suppressing the formation of the unreactive N-acylurea byproduct.

-

Reaction Monitoring: Stir for 4 hours at room temperature. Monitor via TLC until the acid spot is completely consumed.

-

Workup & Purification: Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the ester at >99% purity.

Protocol 2: Self-Validating Kinetic Assay for Ester Hydrolysis

Causality Behind Choices: To accurately measure the accelerated hydrolysis rate[4], the assay must account for matrix effects and instrument drift. We employ a mass-balance validation system using LC-MS.

-

Matrix Preparation: Prepare a 1:1 mixture of Acetonitrile and 50 mM HEPES buffer (pH 7.4). Rationale: MeCN ensures the solubility of the lipophilic ester, while HEPES maintains a strict physiological pH.

-

Internal Standard Integration: Spike the matrix with 10 µM of 4-methylbenzenesulfonamide as an internal standard (IS).

-

Initiation & Sampling: Inject the ester to a final concentration of 100 µM. Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately quench each aliquot into 50 µL of 1% Trifluoroacetic acid (TFA) in MeCN. Rationale: TFA instantly protonates the forming carboxylate, halting base-catalyzed hydrolysis, while MeCN precipitates buffer salts to protect the LC column.

-

Self-Validation Check (Mass Balance): Analyze via LC-MS. Quantify the molar concentration of the remaining ester ( Cester ) and the formed acid ( Cacid ).

-

Validation Rule: At any time point t , (Cester+Cacid) must equal the initial concentration C0 (±5%). If the sum drops below 95%, it indicates a hidden side reaction (e.g., degradation), and the run is automatically invalidated.

-

Self-validating experimental workflow for ester synthesis and kinetic evaluation.

Conclusion

The ortho-fluorination of benzenepropanoic acid esters is not merely a steric substitution; it is a profound reprogramming of the molecule's electronic and conformational identity. By understanding the delicate balance between through-space field effects and conformational locking, researchers can leverage these dynamics to accelerate specific reaction pathways, stabilize tetrahedral intermediates, and lock bioactive conformations for advanced receptor targeting. Implementing self-validating kinetic protocols ensures that these subtle, yet powerful, electronic effects are measured with absolute precision.

References

- Source: rsc.

- Source: researchgate.

- Source: mdpi.

- Source: google.

- Title: Cycliacylation of 3-phenylpropanoic and 4-phenylbutanoic acids...

- Source: wikipedia.

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists - Google Patents [patents.google.com]

Application Note: Strategic Synthesis of Fluorinated API Intermediates Using 2-(2,4-difluorophenyl)-2,2-difluoroacetaldehyde hydrate (CAS 691905-11-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. Approximately half of all small-molecule pharmaceuticals approved in recent years contain at least one fluorine atom. This prevalence is due to the unique physicochemical properties fluorine imparts upon a molecule. As the most electronegative element, its introduction can profoundly influence a drug candidate's metabolic stability, lipophilicity (membrane permeability), and binding affinity to target proteins. Specifically, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, leading to improved bioavailability and a longer half-life.

The synthesis of these complex molecules, however, is not trivial and often requires specialized building blocks. Fluorinated intermediates, such as 2-(2,4-difluorophenyl)-2,2-difluoroacetaldehyde hydrate (CAS 691905-11-0) , serve as critical starting materials. These synthons provide a reliable and efficient method for introducing fluorine-containing moieties into larger, more complex molecular scaffolds, thereby accelerating the drug discovery and development pipeline. This application note provides a detailed guide to the properties, handling, and synthetic application of this versatile intermediate.

Compound Profile: CAS 691905-11-0

2-(2,4-difluorophenyl)-2,2-difluoroacetaldehyde hydrate is a hydrated aldehyde that serves as a valuable building block for creating more complex fluorinated molecules. Its structure combines a difluorinated aromatic ring with a difluoro-acetaldehyde group, offering multiple points for synthetic modification.

| Property | Value | Source |

| CAS Number | 691905-11-0 (Hydrate form often cited with related CAS numbers like 79784-36-4 for the parent aldehyde) | [1][2] |

| IUPAC Name | 2-(2,4-difluorophenyl)-2,2-difluoroacetaldehyde;hydrate | [2] |

| Synonyms | 2-(2,4-difluorophenyl)-2-oxoacetaldehyde hydrate | [1][3] |

| Molecular Formula | C₈H₆F₄O₂ (as hydrate) | [3] |

| Molecular Weight | 214.13 g/mol (as hydrate) | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and common organic solvents | [1] |

| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation | [2] |

Application Overview: A General Synthesis Workflow

The primary utility of an aldehyde building block like CAS 691905-11-0 is its electrophilic carbonyl group, which is poised for nucleophilic attack. A common and highly valuable transformation in API synthesis is reductive amination, which converts aldehydes into secondary or tertiary amines. This workflow is a robust method for forging carbon-nitrogen bonds.

Detailed Protocol: Reductive Amination

This protocol details a representative synthesis of a fluorinated amine intermediate via reductive amination. Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[4]

Objective: To synthesize N-(2-(2,4-difluorophenyl)-2,2-difluoroethyl)aniline as a model API intermediate.

Materials:

-

2-(2,4-difluorophenyl)-2,2-difluoroacetaldehyde hydrate (CAS 691905-11-0) (1.0 equiv)

-

Aniline (1.05 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add 2-(2,4-difluorophenyl)-2,2-difluoroacetaldehyde hydrate (1.0 equiv) and anhydrous dichloromethane. Stir until the solid is fully dissolved.

-

Amine Addition: Add aniline (1.05 equiv) to the solution via syringe. Allow the mixture to stir at room temperature for 30-60 minutes. This period allows for the formation of the intermediate imine.

-

Rationale: Pre-formation of the imine or iminium ion is crucial before the addition of the reducing agent to minimize the reduction of the starting aldehyde.[4]

-

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes.

-

Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces imines in the presence of aldehydes, but portion-wise addition helps control any potential exotherm.[4]

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorinated amine intermediate.

Mechanism and Scientific Rationale

The reductive amination proceeds via a two-step, one-pot sequence involving the formation of an iminium ion followed by its reduction.

-

Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate which, under the reaction conditions, readily eliminates a molecule of water to form a protonated imine, known as an iminium ion. The electron-withdrawing nature of the fluorine atoms on the aldehyde can enhance the electrophilicity of the carbonyl carbon, facilitating the initial attack.

-

Hydride Reduction: The iminium ion is a highly reactive electrophile. The hydride [H⁻] delivered from the sodium triacetoxyborohydride attacks the carbon of the C=N double bond, reducing it to form the final, stable amine product.

Safety and Handling Protocols

Working with highly functionalized organofluorine compounds requires stringent safety measures.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., neoprene). All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[5][6][7]

-

Handling: The starting material (CAS 691905-11-0) is an irritant.[2] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[8] Have emergency eyewash and safety showers readily accessible.[6]

-

Reactivity: While the compound itself is stable under recommended storage conditions, it is incompatible with strong oxidizing agents.[1] Fluorinated organic compounds can decompose under high heat to release hazardous substances like hydrogen fluoride (HF).[8]

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local and institutional regulations for hazardous chemical waste. Do not dispose of down the drain.

Troubleshooting and Best Practices

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Inactive reducing agent; insufficient imine formation; wet solvent/reagents. | Use a fresh bottle of NaBH(OAc)₃. Ensure anhydrous conditions by using dry solvents and fresh reagents. Allow more time for imine formation before adding the reductant. |

| Formation of Alcohol Byproduct | Reduction of the starting aldehyde. | Ensure the amine is added first and allowed to react before adding the reducing agent. NaBH(OAc)₃ is generally selective, but this minimizes the risk. |

| Difficult Purification | Close-running spots on TLC (product and starting material or byproduct). | Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution may be necessary. Consider derivatization of a small sample to aid in identification. |

| Incomplete Reaction | Insufficient reducing agent or reaction time. | Increase the equivalents of the reducing agent to 2.0. Extend the reaction time and continue to monitor by TLC. Gentle heating (e.g., 40 °C) may be applied if the reaction is sluggish at room temperature. |

Conclusion

2-(2,4-difluorophenyl)-2,2-difluoroacetaldehyde hydrate (CAS 691905-11-0) is a highly valuable and versatile building block for the synthesis of fluorinated API intermediates. Its utility is exemplified in robust and reliable transformations such as reductive amination, which provides a direct route to complex amines. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively leverage this intermediate to accelerate the development of next-generation pharmaceuticals with enhanced properties.

References

-

Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[9][10]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563-6569. [Link]

-

Harsanyi, A., & Sandford, G. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31-41. [Link]

-

PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[9][10]-Proton Shift Reaction.(1) Scope and Limitations. Journal of Organic Chemistry. [Link]

-

Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. Retrieved March 15, 2026, from [Link]

-

Airgas. (2022). Fluorine Safety Data Sheet. Airgas. [Link]

-

IPO. (n.d.). Fluorine Safety. IPO. Retrieved March 15, 2026, from [Link]

-

Durham Tech. (2009). Potassium iodide Safety Data Sheet. Durham Technical Community College. [Link]

-

Apodaca, R. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1645-1648. [Link]

-

Sentry Air Systems, Inc. (2013). Fluorine: Hazardous effects from a single atom. Sentry Air Systems, Inc. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Difluorophenylglyoxal hydrate. PubChem Compound Database. Retrieved March 15, 2026, from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Jereb, M., & D'Agostino, S. (2022). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ChemistryOpen, 11(5), e202200030. [Link]

-

CAS. (n.d.). N-Vinyl-2-oxazolidinone. CAS Common Chemistry. Retrieved March 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2,4-Difluoroanilino)acetaldehyde. PubChem Compound Database. Retrieved March 15, 2026, from [Link]

-

precisionFDA. (n.d.). PEG-60 HYDROGENATED CASTOR OIL. precisionFDA. Retrieved March 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). FE-999011. PubChem Compound Database. Retrieved March 15, 2026, from [Link]

-

Watson International Ltd. (n.d.). HTPB CAS 69102-90-5. Watson International Ltd. Retrieved March 15, 2026, from [Link]

Sources

- 1. 2,4-Difluorophenylglyoxal hydrate, 95%, dry wt. basis 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2,4-Difluorophenylglyoxal hydrate | C8H6F2O3 | CID 2782300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aceschem.com [aceschem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. airgas.com [airgas.com]

- 6. ipo.rutgers.edu [ipo.rutgers.edu]

- 7. Fluorine: Hazardous effects from a single atom - Sentry Air Systems, Inc. [sentryair.com]

- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Base-Catalyzed Hydrolysis of 2,6-difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester

Abstract

This document provides a comprehensive technical guide for the base-catalyzed hydrolysis (saponification) of 2,6-difluoro-4-hydroxybenzenepropanoic acid ethyl ester, a key transformation for obtaining the corresponding carboxylic acid, a valuable intermediate in pharmaceutical and materials science research. This guide details multiple robust protocols, explains the underlying chemical principles, and offers field-proven insights into overcoming common challenges associated with this specific substrate, such as steric hindrance and electronic effects imparted by the difluoro-substituted aromatic ring. Methodologies using sodium hydroxide, lithium hydroxide, and non-aqueous systems are presented, complete with step-by-step protocols, comparative data, and workflow visualizations to aid researchers in selecting and executing the optimal procedure for their needs.

Introduction and Strategic Considerations

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. Base-catalyzed hydrolysis, or saponification, is often the method of choice due to its high efficiency and the irreversible nature of the reaction.[1][2] The process involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), which yields an alcohol and a carboxylate salt.[3][4][5] A subsequent acidification step protonates the salt to furnish the final carboxylic acid product.[1][2]

The substrate, 2,6-difluoro-4-hydroxybenzenepropanoic acid ethyl ester, presents specific challenges that must be addressed for a successful hydrolysis:

-

Steric Hindrance: The two fluorine atoms ortho to the propanoic acid chain can sterically hinder the approach of the hydroxide nucleophile to the ester's carbonyl carbon. Such crowding can significantly slow down the reaction rate compared to unhindered esters.[6][7]

-

Electronic Effects: Fluorine is a highly electronegative atom. While the inductive electron-withdrawing effect can make the carbonyl carbon more electrophilic and susceptible to attack, this can be counteracted by the aforementioned steric bulk.

-

Phenolic Acidity: The 4-hydroxy group is acidic and will be deprotonated by the strong base, consuming an additional equivalent of base. This must be accounted for when calculating reagent stoichiometry.

-